

Selpercatinib first approval FDA indications

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Compound Focus: Selpercatinib

CAS No.: 2152628-33-4

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Selpercatinib FDA Approval Timeline

Approval Date	Indication Description	Population	Approval Type	Key Trial
Sep 2024 [1]	Advanced/Metastatic Medullary Thyroid Cancer (MTC) with a RET mutation	Adults & Pediatrics (≥ 2 years)	Traditional Approval	LIBRETTO-531 (Phase 3)
Jun 2024 [2]	Advanced/Metastatic RET fusion-positive Thyroid Cancer , RAI-refractory	Adults & Pediatrics (≥ 2 years)	Traditional Approval	LIBRETTO-001 (Phase 1/2)
May 2024 [3] [4]	Advanced/Metastatic RET-mutant MTC, RET fusion-positive Thyroid Cancer, and RET fusion-positive solid tumors	Pediatrics (≥ 2 years)	Accelerated Approval	LIBRETTO-121 (Phase 1/2)
Sep 2022 [5] [6]	Locally Advanced/Metastatic RET fusion-positive solid tumors (tumor-agnostic)	Adults	Accelerated Approval	LIBRETTO-001 (Phase 1/2)
May 2020 [7]	RET fusion-positive NSCLC, RET-mutant MTC, and RET fusion-positive Thyroid Cancer	Adults & Pediatrics (≥ 12 years)	Initial Accelerated Approval	LIBRETTO-001 (Phase 1/2)

Efficacy Data from Pivotal Clinical Trials

The efficacy of **selpercatinib** across its indications is demonstrated by the following data from key trials:

Trial (Cancer Type)	Patient Population	Overall Response Rate (ORR)	Median Duration of Response (DOR)
LIBRETTO-531 (MTC) [1]	Advanced/Metastatic RET-mutant MTC (vs. cabozantinib/vandetanib)	69.4% (Selpercatinib) vs. 38.8% (Control)	Not Reached (Selpercatinib)
LIBRETTO-001 (Thyroid) [2]	Treatment-naive, RET fusion-positive Thyroid Cancer	96%	Not Reached
LIBRETTO-001 (Thyroid) [2]	Previously treated, RET fusion-positive Thyroid Cancer	85%	26.7 months
LIBRETTO-001 (Tumor-Agnostic) [5] [6]	RET fusion-positive solid tumors (excluding NSCLC/Thyroid)	44%	24.5 months
LIBRETTO-121 (Pediatric Solid Tumors) [3] [4]	Pediatric patients with RET-altered solid tumors	48%	Not Reached (92% at 12 months)

Detailed Experimental Protocols

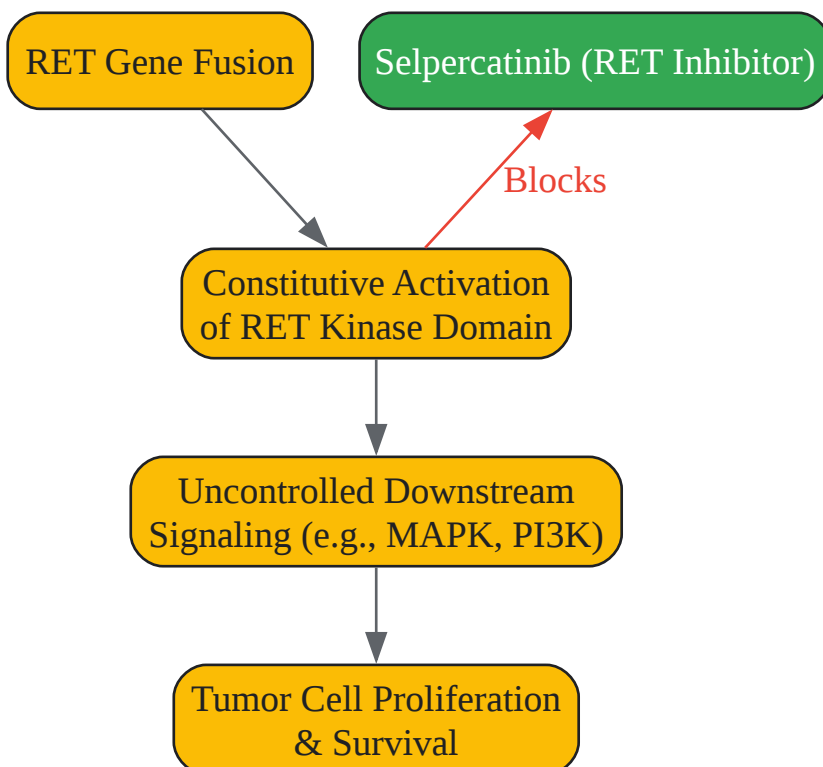
For researchers, the core methodologies of the pivotal trials are outlined below:

- **LIBRETTO-001 (Phase 1/2) [5] [8]:**
 - **Design:** International, multi-cohort, open-label, single-arm trial.
 - **Patients:** Enrolled patients with advanced solid tumors harboring RET gene fusions or mutations.
 - **Intervention:** Oral **selpercatinib** at 160 mg twice daily (or 120 mg for patients <50 kg) in 28-day cycles.

- **Primary Endpoint:** Overall Response Rate (ORR) as assessed by a Blinded Independent Central Review (BICR) using RECIST 1.1 criteria.
 - **Key Supportive Data:** Duration of Response (DOR), Progression-Free Survival (PFS), and safety.
- **LIBRETTO-531 (Phase 3) [1] [9]:**
 - **Design:** Randomized, multicenter, open-label study.
 - **Patients:** Patients with advanced or metastatic RET-mutant MTC with no prior kinase inhibitor treatment.
 - **Intervention:** **Selpercatinib** (160 mg twice daily) vs. physician's choice of cabozantinib or vandetanib.
 - **Primary Endpoint:** Progression-Free Survival (PFS) by BICR (RECIST 1.1).
 - **Stratification:** Based on RET mutation type (M918T vs. other) and intended control treatment.

Mechanism of Action and Signaling Pathway

Selpercatinib is a highly selective and potent oral inhibitor of the **Rearranged during Transfection (RET)** receptor tyrosine kinase [7]. The diagram below illustrates the disrupted signaling pathway.



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Selpercatinib inhibits constitutively active *RET* kinase, blocking oncogenic signaling.

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References

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